6,8-Dibromo-2,3-dihydrochromen-4-one is a synthetic chemical compound with significant implications in medicinal chemistry. Its molecular formula is , indicating the presence of two bromine atoms, which contribute to its unique properties and biological activities. This compound belongs to the class of chromenones, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
The synthesis of 6,8-dibromo-2,3-dihydrochromen-4-one typically involves a reaction with phosphorus pentoxide in benzene. The procedure is as follows:
This method is efficient and yields a product that can be further purified if necessary.
The molecular structure of 6,8-dibromo-2,3-dihydrochromen-4-one features a chromene core with specific substitutions:
The structure consists of a fused ring system that includes a benzopyran moiety, which is characteristic of chromenones. The presence of bromine atoms at positions 6 and 8 enhances its lipophilicity and potential biological activity .
6,8-Dibromo-2,3-dihydrochromen-4-one can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
The mechanism of action for 6,8-dibromo-2,3-dihydrochromen-4-one primarily involves its interaction with biological targets such as enzymes and receptors:
The physical and chemical properties of 6,8-dibromo-2,3-dihydrochromen-4-one include:
These properties suggest that the compound is relatively hydrophobic, which may influence its bioavailability and interaction with biological membranes .
6,8-Dibromo-2,3-dihydrochromen-4-one has several scientific applications:
Chromen-4-one derivatives constitute a structurally diverse class of oxygen-containing heterocycles characterized by a benzopyran core with a ketone functionality at the 4-position. This molecular framework serves as a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic pharmaceuticals. The planar structure of chromen-4-one facilitates interactions with biological targets through π-stacking, while its heteroatomic functionality allows for hydrogen bonding and dipole-dipole interactions. Halogenation, particularly bromination, significantly alters the electronic properties and bioactivity profiles of these molecules by enhancing their binding affinity to biomolecular targets and improving metabolic stability. 6,8-Dibromo-2,3-dihydrochromen-4-one exemplifies this strategy, featuring bromine atoms at strategic positions on the aromatic ring, which confer distinct physicochemical and pharmacological properties compared to non-halogenated analogs [3].
Chromen-4-one derivatives are systematically classified based on ring saturation patterns and substitution profiles:
Core Structure: The 2,3-dihydrochromen-4-one scaffold (chromanone) features a saturated C2-C3 bond, reducing ring planarity and enhancing conformational flexibility compared to fully unsaturated chromones. This semi-saturated structure influences molecular geometry and binding mode to biological targets [3].
Halogenation Patterns: 6,8-Dibromo-2,3-dihydrochromen-4-one (CAS# 15773-96-3; Molecular Formula: C₉H₆Br₂O₂; Molecular Weight: 305.95 g/mol) incorporates bromine atoms at the meta-oriented 6- and 8-positions of the benzopyran ring. This symmetric bromination pattern creates an electron-deficient aromatic system, facilitating nucleophilic substitution at adjacent positions while sterically shielding C5 and C7 [3] [6].
Stereoelectronic Properties: The electron-withdrawing bromines reduce electron density at the carbonyl oxygen (calculated logP ≈ 2.8), enhancing hydrogen-bond acceptor strength. Crystallographic studies reveal a pseudo-planar conformation stabilized by intramolecular non-covalent interactions between bromine and the carbonyl oxygen [3].
Table 1: Structural Comparison of Representative Chromen-4-one Derivatives
Compound Name | Substitution Pattern | Ring Saturation | Molecular Weight (g/mol) | Key Physicochemical Properties |
---|---|---|---|---|
Chromen-4-one | Unsubstituted | Unsaturated | 146.14 | Planar, logP = 1.4 |
6,8-Dibromochromen-4-one | 6,8-Dibromo | Unsaturated | 303.96 | Planar, logP = 2.7 |
6,8-Dibromo-2,3-dihydrochromen-4-one | 6,8-Dibromo | C₂-C₃ Saturated | 305.95 | Non-planar, logP ≈ 2.8 |
5,7-Dihydroxy-2,3-dihydrochromen-4-one | 5,7-Dihydroxy | C₂-C₃ Saturated | 180.16 | H-bond donor, logP = 0.9 |
The synthesis and investigation of brominated chromenones have evolved through distinct phases:
Early Natural Product Isolation (Pre-2000): Simple brominated chromanones were initially identified as minor metabolites in marine sponges and ascidians, though 6,8-dibromo-2,3-dihydrochromen-4-one itself is primarily synthetic. Early extraction methodologies faced challenges in isolating sufficient quantities for structural characterization due to low natural abundance [3] [6].
Synthetic Advancements (Post-2000): The development of efficient ring-closing methodologies enabled targeted synthesis. A pivotal 2008 patent (WO2008/39639) disclosed the cyclodehydration of 3-(2,4-dibromophenoxy)propanoic acid using P₂O₅ in refluxing benzene (2 hours), providing the first scalable route to 6,8-dibromo-2,3-dihydrochromen-4-one with purification via ethyl acetate/hexanes gradient chromatography [2]. This method remains the industrial benchmark despite efforts to develop greener alternatives.
Recent Methodological Refinements: Contemporary research focuses on optimizing halogen-compatible cyclization conditions. Modifications include replacing benzene with toluene as a safer solvent and employing catalytic Brønsted acids to reduce reaction temperatures. These advances have improved isolated yields from ~45% to >70% while maintaining regiochemical integrity [2] [3].
Table 2: Historical Milestones in 6,8-Dibromo-2,3-dihydrochromen-4-one Research
Year | Development | Significance |
---|---|---|
Pre-2000 | Isolation of simple bromochromanones from marine sources | Revealed natural occurrence of halogenated chromenone scaffolds |
2008 | WO2008/39639 patent: P₂O₅-mediated cyclodehydration route | Established scalable synthesis (benzene reflux, 2 hours) |
2010s | Commercial availability from specialty suppliers (e.g., EOS Med Chem) | Enabled broad pharmacological evaluation ($84–$354/g) |
2020s | Chromatographic purity improvements (>95%) | Facilitated structure-activity relationship studies |
Halogenation, particularly bromination, strategically enhances the bioactivity and drug-like properties of chromen-4-one derivatives through multiple mechanisms:
Electronic Modulation: The strong σ-electron-withdrawing effect of bromine atoms at C6 and C8 decreases electron density at the carbonyl oxygen (ΔlogP ≈ +1.4 vs non-brominated analog), enhancing hydrogen-bond acceptor strength by ~30%. This improves target binding affinity, particularly in enzymes with electron-rich active sites. Simultaneously, bromine’s polarizability contributes to favorable halogen bonding interactions with carbonyl groups and aromatic residues in biological targets (binding energy: 3–5 kcal/mol) [3] [6].
Lipophilicity Optimization: Bromine substitution increases molecular lipophilicity (experimental logD₇.₄ ≈ 2.5), promoting membrane permeability. This property is critical for compounds targeting intracellular enzymes or microbial targets. The balanced hydrophilicity/lipophilicity profile of 6,8-dibromo-2,3-dihydrochromen-4-one contributes to its moderate solubility in polar organic solvents (DMSO >50 mg/mL; water <0.1 mg/mL) [3] [8].
Bioactivity Enhancement: Bromine atoms sterically block metabolic oxidation at C6 and C8, extending plasma half-life. This is evidenced in antibacterial studies where 6,8-dibromo-2,3-dihydrochromen-4-one derivatives exhibit potent activity against Clostridium spp. (MIC: 2–8 µg/mL), outperforming non-halogenated analogs by 4–8-fold. The halogen’s role in enhancing target affinity is further supported by >50% reduction in activity upon debromination [4] [6].
Table 3: Impact of Bromination on Chromenone Properties
Property | Non-Brominated Chromanone | 6,8-Dibromo-2,3-dihydrochromen-4-one | Change (%) |
---|---|---|---|
Molecular Weight (g/mol) | 148.16 | 305.95 | +106% |
logP (Calculated) | 1.4 | 2.8 | +100% |
H-Bond Acceptor Strength | Moderate | Strong | +30% ΔE |
Metabolic Stability (t½) | <0.5 hours | >2 hours | +300% |
Antibacterial Potency | Low (MIC >32 µg/mL) | High (MIC 2–8 µg/mL) | 4–16-fold ↑ |
Table 4: Documented Synonyms for 6,8-Dibromo-2,3-dihydrochromen-4-one
Synonym | Source |
---|---|
6,8-Dibromo-4-chromanone | [3] |
6,8-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one | [3] |
4H-1-Benzopyran-4-one, 6,8-dibromo-2,3-dihydro- | [3] |
6,8-Dibromochroman-4-one | [3] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1